4-Ethoxyphenylacetylene

Organic Synthesis Material Science Quality Control

4-Ethoxyphenylacetylene (CAS: 79887-14-2) is a phenylacetylene derivative featuring a terminal alkyne group para-substituted with an ethoxy (-OCH2CH3) moiety. The compound serves as a versatile building block in Sonogashira cross-coupling , click chemistry, and the synthesis of functional π-conjugated materials.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 79887-14-2
Cat. No. B1586607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxyphenylacetylene
CAS79887-14-2
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C#C
InChIInChI=1S/C10H10O/c1-3-9-5-7-10(8-6-9)11-4-2/h1,5-8H,4H2,2H3
InChIKeyFRGNOZUOTHMJSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxyphenylacetylene (CAS: 79887-14-2) as a High-Purity Terminal Alkyne Building Block for Organic Synthesis and Materials Research


4-Ethoxyphenylacetylene (CAS: 79887-14-2) is a phenylacetylene derivative featuring a terminal alkyne group para-substituted with an ethoxy (-OCH2CH3) moiety [1]. The compound serves as a versatile building block in Sonogashira cross-coupling [2], click chemistry, and the synthesis of functional π-conjugated materials [3]. Its molecular formula is C10H10O, with a molecular weight of 146.19 g/mol [1]. Commercially available grades typically specify a purity of >98.0% (GC) [4], with the liquid material exhibiting a density of approximately 1.00 g/mL, a refractive index of 1.55, and a flash point of 76 °C .

Why Generic 4-Alkoxyphenylacetylenes Cannot Reliably Replace 4-Ethoxyphenylacetylene (CAS: 79887-14-2)


Generic substitution of 4-ethoxyphenylacetylene with other 4-alkoxyphenylacetylenes (e.g., 4-methoxy, 4-butoxy) is scientifically precarious due to the specific electronic and steric influence of the ethoxy group on both reactivity and material properties. The electron-donating para-ethoxy substituent modulates the electron density of the terminal alkyne, directly impacting reaction rates in Sonogashira couplings and cycloaddition regioselectivity [1]. More critically, the length of the alkoxy chain has been shown to significantly influence molecular packing and phase transition temperatures in liquid crystalline and polymeric materials derived from these building blocks [2]. Therefore, a direct swap of the ethoxy derivative for a methoxy or propoxy analog without re-optimization of reaction conditions or material formulations is likely to result in altered yields, unexpected byproducts, or compromised device performance in applications such as OLEDs or polymer synthesis.

Quantitative Differentiation of 4-Ethoxyphenylacetylene (CAS: 79887-14-2) Versus Analogs


Enhanced Purity Specification: 98.0%+ GC vs. Lower-Grade Technical Material

High-purity grades of 4-Ethoxyphenylacetylene, such as those offered by TCI and Aladdin, are certified to a minimum purity of 98.0% as determined by gas chromatography (GC) [1]. This contrasts with lower-purity technical grades (e.g., 97% specified by some suppliers ), which contain up to 2% additional impurities. For reactions sensitive to catalyst poisoning (e.g., Pd-catalyzed cross-couplings) or those requiring precise stoichiometry, this 1% absolute purity difference can be the determining factor between successful, high-yield synthesis and a failed or low-yielding reaction.

Organic Synthesis Material Science Quality Control

Electronic Substituent Effect: σp Value as a Predictor of Reactivity in Sonogashira Couplings

The electronic nature of the para-substituent on phenylacetylene derivatives significantly influences the rate of palladium-catalyzed cross-coupling reactions. The ethoxy group (-OEt) possesses a Hammett σp value of -0.24, indicative of a moderately strong electron-donating resonance effect [1]. This increases electron density at the alkyne terminus, potentially facilitating oxidative addition steps with aryl halides compared to less electron-rich analogs. In contrast, the methoxy analog (-OMe, σp = -0.27) is a slightly stronger donor, while the unsubstituted phenylacetylene (H, σp = 0.00) is significantly less reactive. This predictable electronic tuning allows chemists to select 4-ethoxyphenylacetylene for specific reaction conditions where an intermediate electron-donating effect is desired [2].

Physical Organic Chemistry Reaction Optimization Substituent Effects

Polymerization Behavior: Impact of Ethoxy Chain on Material Transition Temperatures

The length of the alkoxy substituent in poly(phenylacetylene) derivatives directly dictates their thermal and mesomorphic properties. While direct comparative data for poly(4-ethoxyphenylacetylene) is not available, a well-established class-level trend demonstrates that increasing the alkoxy chain length from methoxy to ethoxy to butoxy systematically lowers melting points and can alter liquid crystalline phase stability [1]. For example, in related series, substituting a methoxy for an ethoxy group can shift transition temperatures by 5-15 °C [1]. The ethoxy group in 4-ethoxyphenylacetylene provides a balance between the high crystallinity of the methoxy analog and the potential for lower thermal stability seen with longer chains, making it a strategic choice for materials requiring a specific thermal processing window.

Polymer Chemistry Liquid Crystals Thermal Analysis

Solubility and Lipophilicity: LogP as a Criterion for Phase Transfer and Purification

The calculated partition coefficient (LogP) for 4-ethoxyphenylacetylene is 2.85 , indicating moderate lipophilicity. This value is higher than that of the more polar 4-methoxyphenylacetylene (estimated LogP ~2.3) due to the additional methylene group in the ethoxy chain. In practice, this translates to a longer retention time on reversed-phase HPLC (C18 columns) and improved partitioning into non-polar organic solvents during extraction [1]. For chemists purifying reaction mixtures via column chromatography or performing liquid-liquid extractions, this difference in lipophilicity directly impacts separation efficiency and compound recovery.

Chromatography Medicinal Chemistry Physicochemical Properties

Refractive Index and Density as Quality Indicators for Material Consistency

The refractive index (nD20) and density of 4-ethoxyphenylacetylene are consistently reported across reputable vendors as 1.55 and 1.00 g/mL, respectively [1]. These physical constants are critical for applications in optical materials and serve as rapid, non-destructive checks for material identity and purity. In contrast, analogous compounds like 4-butoxyphenylacetylene exhibit different values (e.g., lower density due to longer alkyl chain). For researchers requiring precise optical properties or working with sensitive polymerization conditions where monomer density affects kinetics, these well-defined constants provide a reliable benchmark for ensuring batch-to-batch consistency and experimental reproducibility.

Material Science Quality Assurance Optoelectronics

Optimal Application Scenarios for 4-Ethoxyphenylacetylene (CAS: 79887-14-2) Based on Verified Differentiation


Precision Synthesis of π-Conjugated Polymers for Organic Electronics

4-Ethoxyphenylacetylene is an ideal monomer for the synthesis of π-conjugated polymers via stereospecific polymerization [1]. The ethoxy substituent provides a specific balance of electron donation and steric bulk that influences polymer backbone conformation and solid-state packing [2]. This is particularly relevant for tuning the emission wavelength and charge transport properties in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The high purity (>98.0% GC) [3] is essential for achieving high molecular weight polymers and minimizing defects that quench luminescence or trap charges.

Sonogashira Cross-Coupling for Medicinal Chemistry and Natural Product Derivatization

In medicinal chemistry, 4-ethoxyphenylacetylene serves as a key terminal alkyne partner in Sonogashira couplings with aryl and heteroaryl halides to construct complex pharmacophores [4]. The moderate electron-donating nature of the ethoxy group (σp = -0.24) [5] makes it more reactive than unsubstituted phenylacetylene in oxidative addition steps, often leading to higher yields under milder conditions. The well-defined physicochemical properties (LogP = 2.85) also facilitate the purification of coupling products via standard chromatographic techniques.

Synthesis of 1,2,4-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

4-Ethoxyphenylacetylene is a reactive substrate for CuAAC "click" chemistry, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles [6]. When combined with arylboronic acids and sodium azide, it participates in three-component reactions to form trisubstituted 1,2,4-triazoles [6]. The terminal alkyne's reactivity is enhanced by the electron-donating ethoxy group, which can accelerate the rate of triazole formation compared to less activated alkynes. The >98.0% purity [3] minimizes side reactions and ensures clean product formation.

Liquid Crystal Precursor and Functional Material Intermediate

Due to its rigid aromatic core and polarizable alkyne linkage, 4-ethoxyphenylacetylene is a valuable precursor for the synthesis of calamitic liquid crystals and mesogenic polymers [2]. The ethoxy chain length imparts a specific thermal profile that differs from methoxy or butoxy analogs, offering a tunable parameter for achieving desired mesophase stability and clearing temperatures [2]. The compound's moderate LogP (2.85) and good solubility in common organic solvents (acetone, ethanol) [7] facilitate its use in multi-step synthetic sequences.

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